6,7-(4-Methyl)coumaro-(2.2.2)cryptand
Description
Properties
CAS No. |
124804-69-9 |
|---|---|
Molecular Formula |
C26H38N2O8 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |
InChI |
InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |
InChI Key |
RWZMXSKVDUGUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Other CAS No. |
124804-69-9 |
Synonyms |
6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |
Origin of Product |
United States |
Scientific Research Applications
Ion Sensing Applications
Fluorescent Ionophores
The primary application of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand lies in its role as a fluorescent ionophore for cation detection. This compound is designed to selectively bind with potassium ions, enhancing the fluorescence intensity upon complex formation. This property is crucial for developing sensitive detection methods for K+ in biological and environmental samples.
- Mechanism of Action : The binding of K+ to the cryptand structure leads to an increase in the fluorescence quantum yield of the coumarin unit, allowing for quantitative analysis through fluorometric techniques .
- Selectivity : The cryptand's cavity size (approximately 2.8 Å) closely matches that of K+ (2.66 Å), which contributes to its high selectivity over other ions like sodium (Na+) and calcium (Ca2+) .
Clinical Diagnostics
Real-Time Monitoring
In clinical settings, continuous monitoring of potassium levels is vital, especially during surgeries such as heart bypass operations where fluctuations can occur rapidly. The use of this compound in cation-sensing devices allows for real-time measurement of K+ concentrations in blood and other bodily fluids.
- Applications in Medicine : The ability to monitor serum potassium levels continuously can improve patient outcomes by enabling timely interventions during critical procedures .
Environmental Testing
Heavy Metal Detection
The compound can also be utilized in environmental testing for detecting heavy metal ions in various fluids. Its selective ion-binding capabilities make it suitable for applications that require frequent monitoring of ionic components.
- Methodology : Cation-sensing composite structures incorporating this cryptand can be employed to create sensors that provide real-time data on metal ion concentrations, thus facilitating environmental monitoring and compliance with safety standards .
Research and Development
Synthesis and Functionalization
Research into the synthesis of this compound has led to the development of derivatives with reactive functional groups that enhance its sensing capabilities.
- Innovative Approaches : The synthesis process often involves modifying existing cryptands or incorporating additional functional groups to improve selectivity and sensitivity towards specific cations .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Ion Sensing | Detection of potassium ions using fluorescence | High selectivity and sensitivity |
| Clinical Diagnostics | Continuous monitoring of serum K+ levels | Timely medical interventions |
| Environmental Testing | Detection of heavy metals in fluids | Real-time monitoring capabilities |
| Research & Development | Synthesis of functionalized derivatives | Enhanced sensing capabilities |
Comparison with Similar Compounds
Unmodified Cryptands
- [2.2.2]Cryptand : Forms stable complexes with K⁺ due to optimal cavity size (log K ~ 10.5 for K⁺ in water). However, it lacks intrinsic fluorescence, limiting its use in optical sensing .
- [2.2.1]Cryptand: Selectively binds Na⁺ (log K ~ 6.5 for Na⁺), demonstrating how cavity size dictates ion selectivity. Unlike the target compound, it cannot detect K⁺ effectively .
Modified Cryptands
- Triazole Cryptands : Incorporate triazole rings for enhanced K⁺ selectivity. While their stability constants are comparable to [2.2.2]cryptand, fluorescence properties depend on additional fluorophores .
- CD222 : A fluorescent probe derived by replacing a chelating group with cryptand [2.2.2]. Unlike the target compound, CD222 uses a distinct fluorophore, highlighting the versatility of cryptand modifications for ion sensing .
Coumarin-Based Sensors
- NOSQ: A coumarin derivative with a thiophene receptor for Hg²⁺ detection. While both NOSQ and the target compound use coumarin for fluorescence, NOSQ’s selectivity for Hg²⁺ (via 1,4,7,10-tetraoxa-13-azacyclopentadecane) contrasts sharply with the K⁺-specific cryptand in 6,7-(4-Methyl)coumaro-(2.2.2)cryptand .
- 6,7-Dihydroxycoumarin Derivatives : Lack macrocyclic receptors, relying instead on hydroxyl groups for metal binding. These are less selective and require additional modifications for ion-specific applications .
Structural and Functional Advantages
- Fluorescence : The coumarin component enables real-time, label-free K⁺ detection, a feature absent in unmodified cryptands like those used for Cd²⁺/Hg²⁺ encapsulation .
- Selectivity : The [2.2.2]cryptand’s cavity excludes larger ions (e.g., Hg²⁺, Cd²⁺) and smaller ions (e.g., Na⁺), ensuring high specificity for K⁺ .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Stepwise Synthesis from 1,2-Bis-(2'-Hydroxyethoxy)benzene
The foundational synthesis begins with 1,2-bis-(2'-hydroxyethoxy)benzene , a diol derivative prepared via methods described by Landini and Montanari. This compound undergoes chlorination using thionyl chloride (SOCl₂) to yield 1,2-bis-(2'-chloroethoxy)benzene (I) , a key intermediate. Subsequent iodination with sodium iodide (NaI) in acetone replaces chloride groups with iodide, producing 1,2-bis-(2'-iodoethoxy)benzene (II) .
The coumarin core is introduced through a Knoevenagel condensation between 4-methyl-2-hydroxybenzaldehyde and diethyl malonate , catalyzed by piperidine or acetic acid . This reaction forms 6,7-bis-(2'-iodoethoxy)-3-carboethoxycoumarin (III) , which undergoes nucleophilic substitution with 4,13-diaza-18-crown-6 in the presence of sodium carbonate (Na₂CO₃) . The macrocyclic [2.2.2] cryptand structure is finalized via this coupling, yielding 6,7-MCC after deprotection of the carboethoxy group.
Table 1: Critical Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Chlorination | SOCl₂ | Toluene | Reflux | 85 |
| Iodination | NaI | Acetone | 50°C | 92 |
| Knoevenagel Condensation | Piperidine | Ethanol | 80°C | 78 |
| Cryptand Formation | 4,13-Diaza-18-crown-6 | DMF | 120°C | 65 |
Alternative Pathways and Modifications
An alternative route involves direct cyclization of 6,7-bis-(2'-chloroethoxy)-3-carboethoxycoumarin with the diaza crown ether, bypassing the iodination step. However, this method results in lower yields (∼50%) due to competing side reactions. Substituting the 4-methyl group on the coumarin ring with other electron-withdrawing groups (e.g., nitro or cyano) has been explored to shift fluorescence wavelengths, though these derivatives exhibit reduced K⁺ selectivity.
Structural and Electronic Features of 6,7-MCC
Molecular Architecture
The 6,7-MCC structure comprises a coumarin fluorophore fused to a macrobicyclic [2.2.2] cryptand via two ethoxy bridges at positions 6 and 7. X-ray crystallography and NMR studies confirm that the cryptand cavity dimensions (∼0.28 nm diameter) are optimal for K⁺ complexation, while the 4-methyl group on the coumarin enhances photostability.
Table 2: Key Structural Parameters
Solvent-Dependent Binding Affinity
The dissociation constant (Kₐ) for K⁺ varies significantly with solvent polarity:
-
Aqueous Solutions : Kₐ = 1.9 mM, with a 143% fluorescence increase at 10 mM K⁺.
-
Methanol : Kₐ = 0.012 mM, enabling sub-micromolar detection.
This disparity arises from reduced solvation competition in nonpolar media, strengthening cation-cryptand interactions.
Optimization of Synthetic Parameters
Catalyst Selection
The use of piperidine over acetic acid in the Knoevenagel step improves reaction rates and yields (78% vs. 65%) due to its stronger basicity, which facilitates deprotonation of the active methylene group in diethyl malonate.
Temperature and Solvent Effects
Elevating the reaction temperature to 120°C during cryptand formation in dimethylformamide (DMF) ensures complete macrocyclization, though prolonged heating promotes decomposition. Switching to acetonitrile at 100°C reduces side products but extends reaction times by 30%.
Characterization and Validation
Spectroscopic Analysis
Q & A
Q. What are the primary synthetic routes for 6,7-(4-Methyl)coumaro-(2.2.2)cryptand, and how are intermediates characterized?
The synthesis involves functionalizing the cryptand [2.2.2] scaffold with a coumarin derivative. A bromo-dibenzo-cryptand intermediate is first synthesized via stepwise reactions: (i) coupling 2-nitrophenol with 1,2-dibromoethane in DMF, (ii) reducing the nitro groups to amines using Pd/C, and (iii) cyclizing with 3,6-dioxaoctanedioyl dichloride under high dilution. The final coumarin-cryptand conjugate is achieved by introducing the 4-methylcoumarin moiety through nucleophilic substitution or condensation reactions. Intermediates are characterized using ¹H-NMR, FAB mass spectrometry, and elemental analysis .
Q. How is this compound utilized as a potassium ion (K⁺) sensor in aqueous systems?
The cryptand’s cavity (2.8 Å diameter) matches the ionic radius of K⁺ (2.66 Å), enabling selective encapsulation. The coumarin fluorophore undergoes conformational changes upon K⁺ binding, altering fluorescence emission. Experimental validation includes fluorescence titration in methanol-water mixtures, with binding constants determined via Stern-Volmer plots. Interference from Na⁺ or Li⁺ is minimized due to size selectivity .
Q. What spectroscopic and structural characterization methods are critical for analyzing this compound?
- ¹H-NMR : Assigns proton environments, e.g., aromatic coumarin protons (6.4–7.2 ppm) and cryptand ether linkages.
- FAB Mass Spectrometry : Confirms molecular weight and isotopic patterns (e.g., [M+Na]⁺ peaks).
- X-ray Crystallography : Resolves cryptand-metal complex geometries (e.g., distorted octahedral coordination in [Cd(cryptand 222)][CdCl₄]) .
Advanced Research Questions
Q. How do solvent polarity and ethanol content influence the stability of metal-cryptand complexes?
In aqueous ethanol solutions, increased ethanol concentration enhances the stability of mononuclear Cu²⁺-cryptand complexes due to reduced solvent competition for metal coordination. Gibbs free energy analysis (via potentiometry) shows weaker solvation of the complex in ethanol-rich environments, favoring cryptand-metal binding .
Q. What methodologies resolve contradictions in reported stability constants (log K) for cryptand-metal complexes?
Discrepancies arise from variations in ionic strength, solvent composition, and measurement techniques (e.g., potentiometry vs. spectroscopy). Standardizing conditions (e.g., μ → 0, 298 K) and cross-validating with quantum chemical calculations (DFT-optimized geometries) improve reproducibility. For example, log K for Ni²⁺-cryptand complexes was reconciled using both experimental titration and computational models .
Q. How does the cryptand’s structural flexibility impact its selectivity for alkali vs. lanthanide ions?
Cryptand [2.2.2] exhibits rigid preorganization for alkali ions (e.g., K⁺), but lanthanides (e.g., Eu³⁺) require larger cavities or protonated intermediates. Studies on Eu(NO₃)₃·(2.2.2)·H₂O reveal that water molecules or nitrate counterions adjust the cavity size, enabling lanthanide coordination. Competitive binding assays with EDTA or crown ethers further quantify selectivity .
Q. Can computational models predict the cryptand’s performance in catalytic fluorination reactions?
Yes. DFT calculations (PBE/LPNO-CEPA) show that [2.2.2]-cryptand enhances KF solubility and stabilizes transition states in SN2 fluorination. Activation energies correlate with experimental yields, and hydroxylated crown ether analogs (e.g., DB18C6-4OH) show potential for catalytic recycling .
Methodological Considerations
- Synthesis Optimization : Use high-dilution conditions to prevent oligomerization during cyclization .
- Fluorescence Quenching : Account for inner-filter effects in K⁺ sensing by using dilute solutions (<10⁻⁵ M) .
- Stability Constant Determination : Employ dual-method validation (e.g., potentiometry + UV-Vis) to mitigate solvent-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
